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  • Product: 3-Methylpyridazine-4-carbaldehyde
  • CAS: 77709-13-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Heterocyclic Aldehydes

An In-Depth Technical Guide to Heterocyclic Aldehyde Building Blocks for Medicinal Chemistry In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, forming the core of a vast numbe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Heterocyclic Aldehyde Building Blocks for Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, forming the core of a vast number of pharmaceuticals. Within this class of molecules, heterocyclic aldehydes represent a uniquely versatile and powerful category of building blocks. Their significance stems from a dual-functionality: the heterocyclic ring system often serves as a crucial pharmacophore, engaging in key interactions with biological targets, while the aldehyde group provides a reactive handle for a multitude of chemical transformations. This allows for the systematic elaboration of molecular complexity, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The lone pair of electrons on the heteroatom (N, O, S) in rings like pyridine, pyrrole, furan, and thiophene influences the electronic properties of the molecule, including its ability to participate in hydrogen bonding, which is critical for drug-receptor interactions.[1] The aldehyde group, an electrophilic center, is a gateway to forming new carbon-carbon and carbon-nitrogen bonds, essential for building the diverse molecular architectures required for therapeutic efficacy. This guide, written from the perspective of a senior application scientist, delves into the synthesis, reactivity, and strategic application of these indispensable building blocks, providing both the foundational knowledge and field-proven insights necessary for their successful implementation in drug development programs.

Part 1: Synthesis of Core Heterocyclic Aldehydes

The efficient and regioselective synthesis of heterocyclic aldehydes is the first critical step in their utilization. The choice of synthetic route is dictated by the electronic nature of the heterocyclic ring and the desired substitution pattern.

The Vilsmeier-Haack Reaction: A Workhorse for Electron-Rich Heterocycles

For electron-rich aromatic and heteroaromatic compounds, the Vilsmeier-Haack reaction is an exceptionally versatile and widely used method for introducing a formyl (-CHO) group.[2][3] The causality behind its effectiveness lies in the use of a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4] This weak electrophile is perfectly suited for reaction with highly nucleophilic substrates.[2]

The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction directly correlates with their electron density, following the general order: pyrrole > furan > thiophene .[2][5] This predictable reactivity is a key piece of experiential knowledge that allows chemists to select appropriate reaction conditions. For instance, the highly reactive pyrrole may require milder conditions to prevent polymerization, whereas the less reactive thiophene might necessitate higher temperatures.[5]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl3 POCl3 POCl3 Intermediate Cationic Intermediate Het Electron-Rich Heterocycle Het->Intermediate Electrophilic Attack on VR Imine Iminium Salt Intermediate->Imine Aromatization Aldehyde Heterocyclic Aldehyde Imine->Aldehyde + H2O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Other Key Synthetic Strategies

While the Vilsmeier-Haack reaction is dominant, other methods are crucial for accessing different substitution patterns or for heterocycles that are not electron-rich.

Synthesis MethodDescriptionApplicability
Oxidation of Alcohols Primary alcohols on heterocyclic rings can be oxidized to aldehydes using a variety of reagents (e.g., PCC, PDC, Swern, Dess-Martin). The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or degradation of sensitive rings.Broadly applicable where the corresponding alcohol is accessible.
Reduction of Esters/Nitriles Reagents like Diisobutylaluminium hydride (DIBAL-H) can selectively reduce heterocyclic esters or nitriles to aldehydes at low temperatures. This method is valuable for its functional group tolerance.Useful for substrates where the ester or nitrile is more easily synthesized than the alcohol.
Metal-Catalyzed Cross-Coupling Suzuki or Stille couplings can be used to install a formyl-equivalent group or a precursor that can be converted to an aldehyde.[6] This is powerful for constructing more complex, substituted heterocyclic aldehydes.Ideal for building complex scaffolds where direct formylation is not feasible or regioselective.

Part 2: The Aldehyde as a Synthetic Linchpin

The true power of heterocyclic aldehydes in medicinal chemistry is realized through the diverse and reliable transformations of the formyl group.

Reductive Amination: The Gateway to Amine Scaffolds

Reductive amination is arguably the most important reaction of aldehydes in drug discovery, responsible for the synthesis of a vast number of pharmaceutical agents.[7][8] This one-pot reaction converts an aldehyde and an amine into a more complex amine, forming a key C-N bond. The process involves the initial formation of an imine (or iminium ion), which is then reduced in situ.[9][10]

The trustworthiness of this protocol comes from the use of selective reducing agents that preferentially reduce the protonated iminium ion intermediate over the starting aldehyde.[11] This chemoselectivity is the cornerstone of the reaction's success.

  • Sodium Cyanoborohydride (NaBH₃CN): The classic choice, effective under mildly acidic conditions which favor iminium ion formation.[11]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, non-toxic alternative that is now widely preferred. It is particularly effective for reactions with weakly basic amines and does not require acidic conditions, thus tolerating acid-sensitive functional groups.[9]

Reductive_Amination_Workflow start Heterocyclic Aldehyde (Het-CHO) step1 Imine / Iminium Ion Formation start->step1 amine Primary or Secondary Amine (R₂NH) amine->step1 reagent Reducing Agent (e.g., NaBH(OAc)₃) step2 In situ Reduction reagent->step2 step1->step2 product Final Amine Product (Het-CH₂NR₂) step2->product

Caption: General workflow for reductive amination.

Carbon-Carbon Bond Forming Reactions

The electrophilic carbon of the aldehyde is a prime target for nucleophiles, enabling the construction of larger, more complex carbon skeletons.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are staples for converting aldehydes into alkenes with excellent control over stereochemistry (E/Z selectivity), which is often critical for biological activity.

  • Aldol and Knoevenagel Condensations: These reactions form α,β-unsaturated carbonyl compounds by reacting the aldehyde with enolates or active methylene compounds, respectively. These products are themselves versatile intermediates.[12]

  • Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde creates secondary alcohols, introducing new chiral centers and providing a vector for further molecular growth.

Part 3: Strategic Applications and Practical Considerations

Case Studies: Heterocyclic Aldehydes in FDA-Approved Drugs

The strategic value of these building blocks is best illustrated by their role in the synthesis of successful pharmaceuticals.

DrugHeterocycleTherapeutic AreaRole of Aldehyde Intermediate
Sunitinib PyrroleOncologyEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a key intermediate. The aldehyde is crucial for constructing the final complex structure.[13]
Clopidogrel ThiopheneAntiplateletThiophene-2-carboxaldehyde is a precursor in multi-step syntheses, demonstrating the early incorporation of the core scaffold.[14]
Olanzapine ThiopheneAntipsychoticThe thiophene ring is a key component, with syntheses often building upon functionalized thiophene precursors.[14]
Ranitidine FuranAnti-ulcerFurfural (furan-2-carboxaldehyde) is a common starting material, with the aldehyde group functionalized to build the side chain.[15][16]
Isoniazid PyridineAntitubercularWhile not directly from an aldehyde, its synthesis highlights the importance of functionalized pyridines, many of which are derived from pyridine aldehydes.[17]
Protecting Group Strategies

In a multi-step synthesis, it is often necessary to "mask" the highly reactive aldehyde group to prevent it from interfering with reactions targeting other parts of the molecule. This is the role of a protecting group.[18]

  • Acetals and Ketals: The most common protecting group for aldehydes.[19] Reaction with a diol (e.g., ethylene glycol) in the presence of an acid catalyst forms a cyclic acetal. This group is exceptionally stable to nucleophiles and bases (like Grignard reagents or LiAlH₄) but can be easily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde.[20] The reversibility and robustness of acetal protection make it an indispensable tool.

Purification: The Bisulfite Adduct Method

A common challenge is the removal of unreacted aldehyde from a reaction mixture. A classic and highly effective purification technique is the formation of a bisulfite adduct.[21][22]

  • Mechanism of Action: The aldehyde reacts with aqueous sodium bisulfite to form a charged adduct. This adduct is water-soluble and can be easily separated from the desired non-polar organic product via liquid-liquid extraction.[23]

  • Self-Validating System: This protocol is inherently self-validating. If the aldehyde is successfully removed, it will be found in the aqueous layer. Furthermore, the process is reversible; by basifying the aqueous layer, the reaction can be reversed to recover the pure aldehyde if needed.[22][23]

Part 4: Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Methylpyrrole
  • Objective: To synthesize N-methylpyrrole-2-carboxaldehyde, a common building block.

  • Methodology:

    • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous DMF (3 eq) to 0°C in an ice bath.

    • Vilsmeier Reagent Formation: Stir the mixture for 30 minutes at 0°C. The formation of the solid Vilsmeier reagent may be observed.

    • Substrate Addition: Add a solution of N-methylpyrrole (1.0 eq) in anhydrous DMF (1 eq) dropwise to the stirred suspension, maintaining the temperature below 10°C. Causality Note: The high reactivity of pyrrole necessitates careful temperature control to prevent polymerization.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40°C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

    • Workup: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is > 8. Safety Note: Quenching is exothermic and releases CO₂ gas.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
  • Objective: To synthesize a secondary amine from a heterocyclic aldehyde and a primary amine.

  • Methodology:

    • Initial Mixing: To a solution of the heterocyclic aldehyde (1.0 eq) in dichloromethane (DCM), add the primary amine (1.1 eq).

    • Imine Formation (Optional Pre-formation): Stir the mixture at room temperature for 1-2 hours. The formation of the imine can often be monitored by TLC or NMR. Insight: For less reactive systems, adding a drying agent like MgSO₄ can drive the equilibrium towards the imine.

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. Safety Note: Addition may cause slight effervescence.

    • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 3-24 hours.

    • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes.

    • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the resulting amine by flash column chromatography or crystallization.

Conclusion

Heterocyclic aldehydes are more than just simple reagents; they are strategic assets in the medicinal chemist's toolbox. Their predictable synthesis, particularly via robust methods like the Vilsmeier-Haack reaction, and the vast array of subsequent transformations available through the aldehyde handle, provide a reliable platform for the construction of novel and complex drug candidates. Understanding the causality behind their reactivity, from the chemoselectivity of reductive amination to the logic of protecting group strategies, empowers researchers to design and execute synthetic campaigns with greater precision and efficiency, ultimately accelerating the path to new therapeutic discoveries.

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

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  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

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  • Doraghi, F., Mohaghegh, F., Hosseinchi Qareaghaj, O., Larijani, B., & Mahdavi, M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14435-14471. [Link]

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  • Cristalli, G., Volpini, R., & Lambertucci, C. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5457-5468. [Link]

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Sources

Exploratory

Technical Whitepaper: Comparative Analysis of 3-Methylpyridazine-4-Carbaldehyde and Pyridine Analogs in Medicinal Chemistry

Executive Summary This technical guide analyzes the structural, electronic, and synthetic divergences between 3-methylpyridazine-4-carbaldehyde (CAS 77709-13-8) and its pyridine analog, 3-methylpyridine-4-carbaldehyde (3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 3-methylpyridazine-4-carbaldehyde (CAS 77709-13-8) and its pyridine analog, 3-methylpyridine-4-carbaldehyde (3-methylisonicotinaldehyde, CAS 74663-96-0).

For drug development professionals, the transition from a pyridine to a pyridazine core (diazine scaffold hop) is a strategic maneuver to modulate lipophilicity (LogP) , metabolic stability (AO vs. CYP450) , and hydrogen bonding vectors .[1] While the pyridine analog is a standard building block, the pyridazine derivative offers a unique electronic profile characterized by the "alpha-effect" of adjacent nitrogens, resulting in lower basicity and altered carbonyl electrophilicity.

Part 1: Structural & Electronic Fundamentals[1]

Electronic Architecture

The defining difference lies in the heteroatom arrangement.[1] Pyridine contains a single nitrogen atom, rendering the ring electron-deficient compared to benzene but still capable of significant


-donating effects. Pyridazine (1,2-diazine) contains two adjacent nitrogen atoms.[1]
  • Lone Pair Repulsion: The adjacent lone pairs on the pyridazine nitrogens create electrostatic repulsion, destabilizing the ground state and increasing the dipole moment (~3.9 D for pyridazine vs. ~2.2 D for pyridine).[1]

  • Basicity (pKa):

    • 3-Methylpyridine-4-carbaldehyde: The pyridine nitrogen is moderately basic (pKa of conjugate acid ~5.2). It is often protonated at physiological pH.[1]

    • 3-Methylpyridazine-4-carbaldehyde: The inductive electron-withdrawing effect of the second nitrogen drastically reduces basicity (pKa ~2.3). This molecule remains neutral at physiological pH, improving membrane permeability in certain contexts.[1]

Physicochemical Comparison Table
Feature3-Methylpyridine-4-carbaldehyde3-Methylpyridazine-4-carbaldehydeImpact on Drug Design
Core Structure Azine (1 N)Diazine (2 Ns, 1,2-position)Pyridazine is more polar but less basic.
LogP (Predicted) ~1.2~0.6Pyridazine lowers lipophilicity, reducing non-specific binding.[1]
H-Bond Acceptors 2 (N, O)3 (N, N, O)Pyridazine offers a distinct H-bond vector for binding pockets.
Carbonyl Reactivity Moderate electrophileHigh electrophilePyridazine aldehyde is more prone to hydration and nucleophilic attack.[1]
Metabolic Liability CYP450 (N-oxidation, ring hydroxylation)Aldehyde Oxidase (AO)Pyridazine is a classic "AO shunt" to avoid CYP metabolism.[1]

Part 2: Synthetic Methodologies

Synthesizing the pyridazine analog is significantly more challenging than the pyridine analog due to regioselectivity issues.[1]

Synthesis of Pyridine Analog (Reference)

The pyridine analog is commercially ubiquitous or easily synthesized via the oxidation of 3,4-lutidine (3,4-dimethylpyridine) or formylation of 3-picoline.

Synthesis of 3-Methylpyridazine-4-Carbaldehyde

Direct formylation of 3-methylpyridazine is difficult because the C3-methyl group (alpha to N) is more acidic than the ring carbons, leading to side reactions. Two primary routes are recommended:

Route A: Oxidative Functionalization (The "Classic" Approach)

This route utilizes 3,4-dimethylpyridazine as the starting material.[1]

  • Reagent: Selenium Dioxide (

    
    ).[1][2]
    
  • Challenge: Regioselectivity.

    
     preferentially oxidizes the methyl group more activated by the ring nitrogens.[1] In 3,4-dimethylpyridazine, the C3-methyl is 
    
    
    
    to nitrogen, while C4 is
    
    
    . However, steric and electronic factors can be tuned.[1]
  • Outcome: Often yields a mixture of 3-formyl-4-methyl and 4-formyl-3-methyl isomers, requiring careful chromatographic separation.

Route B: Inverse Electron Demand Diels-Alder (IEDDA) (The "Precision" Approach)

For high regiocontrol, constructing the ring is superior to functionalizing it.[1]

  • Reactants: 3-methyl-1,2,4,5-tetrazine + electron-rich dienophile (e.g., acrolein diethyl acetal equivalent).

  • Mechanism: [4+2] cycloaddition followed by retro-Diels-Alder (

    
     extrusion) and oxidation/elimination.[1]
    
Synthetic Workflow Diagram (DOT)

SynthesisRoutes Start_Pyridine 3,4-Lutidine Process_Ox_Py Oxidation (SeO2) Start_Pyridine->Process_Ox_Py Start_Pyridazine 3,4-Dimethylpyridazine Process_Ox_Pyd Oxidation (SeO2) Regio-Control Required Start_Pyridazine->Process_Ox_Pyd Low Selectivity Tetrazine 3-Methyl-1,2,4,5-tetrazine Process_IEDDA IEDDA Cycloaddition (+ Dienophile) Tetrazine->Process_IEDDA High Selectivity Product_Py 3-Methylpyridine- 4-carbaldehyde Process_Ox_Py->Product_Py Product_Pyd 3-Methylpyridazine- 4-carbaldehyde Process_Ox_Pyd->Product_Pyd Low Selectivity Process_IEDDA->Product_Pyd High Selectivity

Figure 1: Comparative synthetic pathways. The IEDDA route offers superior regiocontrol for the pyridazine analog compared to direct oxidation.[1]

Part 3: Reactivity & Medicinal Chemistry Implications[1]

Carbonyl Electrophilicity

The aldehyde carbon in 3-methylpyridazine-4-carbaldehyde is significantly more electron-deficient than in the pyridine analog.

  • Implication: Schiff base formation (reductive amination) proceeds faster, but the aldehyde is also more susceptible to hydration (forming the gem-diol) in aqueous media, which can complicate NMR analysis and assay dosing.[1]

  • Protocol Adjustment: When using the pyridazine aldehyde in reductive amination, use milder reducing agents (e.g.,

    
    ) and anhydrous conditions to prevent over-reaction or hydrate formation.
    
Metabolic Stability (The "AO Shunt")

A critical reason to select the pyridazine scaffold is to alter metabolic clearance.[1]

  • Pyridine Fate: Susceptible to CYP450-mediated N-oxidation or C-hydroxylation.

  • Pyridazine Fate: Often resistant to CYP450 but susceptible to Aldehyde Oxidase (AO) .[1]

  • Design Rule: AO attacks the carbon

    
     to the nitrogen.[1] In 3-methylpyridazine-4-carbaldehyde derivatives, the C6 position is unsubstituted and highly vulnerable to AO oxidation to the pyridazinone (6-oxo metabolite).
    
  • Mitigation: If AO clearance is high, block the C6 position with a small group (e.g., -F, -CH3) or rely on the C3-methyl to provide some distal steric protection, though C6 remains the primary soft spot.

Metabolic Pathway Diagram (DOT)[1]

Metabolism Substrate 3-Methylpyridazine-4-carbaldehyde Scaffold CYP CYP450 Enzymes Substrate->CYP Low Affinity AO Aldehyde Oxidase (AO) Substrate->AO High Affinity (Nucleophilic Attack at C6) Metabolite_N_Ox N-Oxide (Minor Pathway) CYP->Metabolite_N_Ox Metabolite_6_Oxo 6-Oxo-Pyridazinone (Major Pathway) AO->Metabolite_6_Oxo

Figure 2: Metabolic divergence. The pyridazine core is a prime substrate for cytosolic Aldehyde Oxidase, leading to the 6-oxo metabolite, unlike the pyridine analog which is cleared via CYP450.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Riley Oxidation (SeO2)

Use this protocol for rapid access if rigorous regioselectivity is not critical or if separation capabilities are high.[1]

Reagents:

  • 3,4-Dimethylpyridazine (1.0 equiv)

  • Selenium Dioxide (

    
    ) (1.2 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane (wet) or Pyridine.[1]

Step-by-Step:

  • Dissolution: Dissolve 3,4-dimethylpyridazine (10 mmol) in 1,4-dioxane (50 mL). Add 2% water (v/v) to facilitate the reaction.[1]

  • Addition: Add finely powdered

    
     (12 mmol) in a single portion.
    
  • Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 95:5).[1] The product will appear as a more polar spot than the starting material but less polar than the acid byproduct.[1]

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove precipitated black selenium metal.[1] Wash the pad with EtOAc.[1]

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification (Critical): The crude residue will contain a mixture of the 3-formyl and 4-formyl isomers. Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       10% MeOH in DCM.[1]
      
    • Identification: Use 1H NMR to distinguish isomers.[1] The aldehyde proton of the 4-carbaldehyde typically appears slightly downfield, and NOE (Nuclear Overhauser Effect) studies between the aldehyde proton and the adjacent methyl/ring protons are definitive.[1]

Protocol 4.2: Reactivity Assay (Knoevenagel Condensation)

To verify the enhanced electrophilicity of the pyridazine aldehyde.[1]

  • Mix: Aldehyde (1.0 equiv) + Malononitrile (1.1 equiv) in Ethanol.

  • Catalyst: Add 5 mol% Piperidine.

  • Observation: The pyridazine analog will reach 50% conversion significantly faster than the pyridine analog at room temperature due to the electron-deficient ring activating the carbonyl.

References

  • Pyridazine Bioisosterism

    • Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.[1][3]

    • Source: MDPI (2023).[1]

    • URL:[Link][1]

  • Aldehyde Oxidase Metabolism

    • Title: Structure–metabolism relationships in human-AOX: Chemical insights
    • Source: PNAS (2017).[1]

    • URL:[Link][1]

  • Synthesis (SeO2 Oxidation)

    • Title: Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins.[1]

    • Source: Molecules (2020).[1][2]

    • URL:[Link][1]

  • Compound Data (Pyridine Analog)

    • Title: 3-Methylpyridine-4-carbaldehyde (CAS 74663-96-0).
    • Source: PubChem.[1][4][5][6]

    • URL:[Link][1]

  • Compound Data (Pyridazine Analog)

    • Title: 3-Methylpyridazine-4-carbaldehyde (CAS 77709-13-8).[7][8][9][10]

    • Source: MolCore/Amadis Chemical.[1]

Sources

Foundational

Technical Guide: Reactivity of the Formyl Group in 3-Methylpyridazine Derivatives

Executive Summary & Strategic Importance The 3-methylpyridazine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for its utility in fragment-based drug design (FBDD) and the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-methylpyridazine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for its utility in fragment-based drug design (FBDD) and the synthesis of fused heteroaromatic systems (e.g., 1,6-naphthyridines, pyrido[2,3-c]pyridazines). The introduction of a formyl group (-CHO) onto this electron-deficient ring—most notably at the 4-position—creates a "push-pull" electronic system that offers orthogonal reactivity profiles.

This guide analyzes the reactivity of 3-methylpyridazine-4-carbaldehyde , focusing on the chemoselective transformation of the formyl group in the presence of the kinetically acidic 3-methyl group. We provide validated protocols for condensation, oxidation, and heterocyclization, tailored for high-throughput medicinal chemistry campaigns.

Mechanistic Analysis: The Electronic Landscape

To manipulate the formyl group effectively, one must understand the competing electronic forces within the pyridazine core.

The Electrophilicity of the Formyl Group

The pyridazine ring is highly


-deficient due to the two adjacent nitrogen atoms (-N=N-). This electron deficiency is transmitted to the formyl group, making the carbonyl carbon significantly more electrophilic than in benzaldehyde or even pyridine-carboxaldehydes.
  • Implication: Nucleophilic attacks (e.g., by amines, carbanions) occur rapidly, often requiring milder conditions (lower temperature, weaker bases) to avoid side reactions like ring opening or polymerization.

The "Active" Methyl Group (The Competitor)

The methyl group at position 3 is


 to a ring nitrogen (N2). Through resonance, the deprotonated methylene anion is stabilized by the diazine ring.
  • pKa Insight: The pKa of the 3-methyl protons is approx. 24-26 (in DMSO), making them deprotonatable by alkoxide bases.

  • Synthetic Risk: Under harsh basic conditions (e.g., NaOEt/EtOH, reflux), the 3-methyl group can compete with the formyl group or participate in self-condensation (aldol-like dimerization).

Diagram: Electronic Activation & Resonance

ElectronicEffects Pyd Pyridazine Ring (Electron Deficient) Formyl 4-Formyl Group (High Electrophilicity) Pyd->Formyl Inductive Withdrawal Methyl 3-Methyl Group (C-H Acidity) Pyd->Methyl Anion Stabilization Nu Nucleophile (e.g., R-NH2, -CH-) Nu->Formyl Fast Attack (Kinetically Favored) Base Base (e.g., Piperidine, NaOEt) Base->Methyl Deprotonation (Thermodynamically Controlled)

Figure 1: Mechanistic interplay between the electron-deficient ring, the electrophilic formyl group, and the acidic methyl group.

Core Transformations & Experimental Protocols

The Knoevenagel Condensation (C=C Bond Formation)

The reaction of 3-methylpyridazine-4-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is the primary route to functionalized alkenes.

Challenge: Preventing the deprotonation of the 3-methyl group while activating the methylene compound. Solution: Use a catalytic amount of a weak base (piperidine) in a protic solvent (ethanol) at ambient temperature.

Protocol 1: Synthesis of 2-((3-methylpyridazin-4-yl)methylene)malononitrile
ParameterSpecification
Substrate 3-Methylpyridazine-4-carbaldehyde (1.0 equiv)
Reagent Malononitrile (1.1 equiv)
Catalyst Piperidine (5 mol%)
Solvent Absolute Ethanol (0.5 M concentration)
Temp/Time 25 °C, 2–4 hours
Yield 85–92%

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-methylpyridazine-4-carbaldehyde in 2 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of malononitrile. The solution should remain clear.

  • Catalysis: Add 5 mol% piperidine (approx. 5 µL) dropwise. Note: A color change (often to yellow/orange) indicates the formation of the intermediate enolate.

  • Reaction: Stir at room temperature. Monitor by TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (Rf ~0.4) should disappear, replaced by a lower Rf alkene spot.

  • Isolation: The product often precipitates directly. If so, filter and wash with cold ethanol. If not, concentrate in vacuo and recrystallize from EtOH/Hexane.

  • Validation: 1H NMR will show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the vinyl proton (~7.8–8.2 ppm).

Heteroannulation: Synthesis of Fused 1,6-Naphthyridines

This transformation exploits the dual reactivity of the scaffold. The formyl group first reacts with an amine, and the 3-methyl group is subsequently activated to close the ring.

Target: Pyrido[2,3-c]pyridazine derivatives (via reaction with enamines or active nitriles).

Protocol 2: One-Pot Cyclization with 2-Cyanoacetamide
ParameterSpecification
Reagents 3-Methylpyridazine-4-carbaldehyde (1 equiv), 2-Cyanoacetamide (1 equiv)
Base KOH (pellets, 1.2 equiv)
Solvent Ethanol (reflux)
Mechanism Knoevenagel condensation

Lactamization

Workflow Diagram:

Cyclization Start 3-Methylpyridazine-4-carbaldehyde + Cyanoacetamide Inter1 Intermediate: Knoevenagel Adduct Start->Inter1 Piperidine, EtOH, RT Cycliz Intramolecular Cyclization (Attack of Amide N on Ring/Methyl?) Inter1->Cycliz KOH, Reflux (Base-mediated) Final Fused Naphthyridine-like Scaffold Cycliz->Final - H2O

Figure 2: Pathway for the conversion of the carbaldehyde to a fused heterocyclic system.

Step-by-Step Methodology:

  • Condensation: Mix aldehyde (1 mmol) and 2-cyanoacetamide (1 mmol) in EtOH (5 mL) with piperidine (2 drops). Stir for 1 h at RT.

  • Cyclization: Add KOH (1.2 mmol) dissolved in minimal water/EtOH.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The solution will darken.

  • Workup: Cool to RT and neutralize with 1N HCl. The fused product (often a solid) will precipitate. Filter and wash with water.

Data Summary: Reactivity Profile

The following table summarizes the reactivity of the formyl group under various conditions, highlighting the "Safe Zone" (chemoselective) vs. the "Danger Zone" (side reactions).

Reagent ClassReaction TypeConditionsOutcomeRisk Level
Active Methylene (Malononitrile)KnoevenagelEtOH, Piperidine, 25°CExclusive C=C bond formation Low
Primary Amine (Aniline)Schiff BaseMeOH, MgSO4, RTStable Imine (Hydrolysis prone)Low
Hydrazine (NH2NH2)Hydrazone FormationEtOH, 0°CHydrazone (Precursor to fused rings)Medium (Dimerization)
Oxidant (KMnO4)OxidationH2O/Acetone, 0°CCarboxylic Acid Low
Strong Base (NaH, LDA)Enolate FormationTHF, -78°CSelf-Condensation / Polymerization High

References

  • Reactivity of Pyridazine Carbaldehydes : Maeba, I., & Castle, R. N. (1979). Condensed Pyridazines.[1] IV: Reductive Cyclization of (Z)-Methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methyl acrylate. Journal of Heterocyclic Chemistry.

  • Knoevenagel Condensation Protocols : Moemeni, M. H., et al. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.

  • Synthesis of Fused Naphthyridines : Litvinov, V. P. (2004). The Chemistry of Naphthyridines. Russian Chemical Reviews.

  • Methyl Group Acidity in Diazines : Paudler, W. W., & Jovanovic, M. V. (1983). Acidity of methyl protons in methyl-substituted diazines. Journal of Organic Chemistry.

  • General Pyridazine Chemistry : Tišler, M., & Stanovnik, B. (1990). Pyridazines and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

Disclaimer: The protocols provided are based on general reactivity patterns of electron-deficient heteroaromatic aldehydes. All experiments should be performed in a fume hood with appropriate PPE.

Sources

Exploratory

Technical Guide: Stability & Handling of Pyridazine-4-carbaldehydes

Executive Summary & Core Directive Pyridazine-4-carbaldehyde (CAS: 50681-25-9) represents a class of "privileged but precarious" intermediates in medicinal chemistry. While the pyridazine core offers unique physiochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Pyridazine-4-carbaldehyde (CAS: 50681-25-9) represents a class of "privileged but precarious" intermediates in medicinal chemistry. While the pyridazine core offers unique physiochemical properties (high polarity, hydrogen bond accepting capacity) for kinase and GPCR inhibitor design, the 4-formyl moiety is inherently unstable under ambient conditions.

The Core Reality: Unlike benzaldehyde, which is bench-stable, pyridazine-4-carbaldehyde is a hyper-electrophile . It does not merely "degrade" over time; it actively seeks thermodynamic equilibrium through hydration (gem-diol formation) and autoxidation.

Operational Mandate: Do not treat this reagent as a shelf-stable commodity. It must be generated in situ or stored under rigorous exclusion of moisture and oxygen. This guide details the mechanistic underpinnings of this instability and provides a self-validating protocol for its handling.

The Electronic Landscape: Why It Fails

To handle this molecule, one must understand its Molecular Orbital (MO) profile. The pyridazine ring contains two adjacent nitrogen atoms (1,2-diazine).

  • Inductive Withdrawal (-I): Both nitrogen atoms exert a strong electron-withdrawing effect.

  • Resonance: The 4-position is para to N1 and meta to N2. This creates a highly electron-deficient carbon framework.

  • Carbonyl Activation: When a formyl group (-CHO) is attached to position 4, the carbonyl carbon becomes exceptionally electrophilic.

Comparison of Electrophilicity:



Under ambient conditions (air, ~50% humidity), the molecule undergoes two primary rapid degradation pathways: Nucleophilic Hydration and Autoxidation .

Degradation Pathways & Mechanisms

Nucleophilic Hydration (The Gem-Diol Trap)

In the presence of trace moisture, the carbonyl carbon is attacked by water. Unlike benzene analogs where the equilibrium favors the aldehyde (


), electron-deficient heterocycles shift the equilibrium toward the gem-diol.


  • Observation: The oil solidifies into a white/off-white crust (the hydrate).

  • Consequence: Stoichiometric errors in subsequent reactions (e.g., reductive amination) because the molecular weight changes from ~108.1 g/mol (aldehyde) to ~126.1 g/mol (hydrate).

Cannizzaro Disproportionation

In basic media (often used during workup), the high electrophilicity triggers a rapid Cannizzaro reaction, yielding the alcohol and the carboxylic acid.

Autoxidation

The C-H bond of the aldehyde is weakened by the electron-poor ring, making it susceptible to radical abstraction by triplet oxygen, rapidly forming Pyridazine-4-carboxylic acid.

Visualization: Degradation Network

The following diagram illustrates the kinetic traps surrounding the molecule.

DegradationMap Aldehyde Pyridazine-4-carbaldehyde (Active Reagent) GemDiol Gem-Diol (Hydrate) (Thermodynamic Sink) Aldehyde->GemDiol + H2O (Fast, Reversible) Acid Pyridazine-4-carboxylic acid (Oxidation Product) Aldehyde->Acid + O2 (Air) Autoxidation Aldehyde->Acid Cannizzaro (Base) Alcohol Pyridazin-4-ylmethanol (Reduction Product) Aldehyde->Alcohol Cannizzaro (Base) Dimer Hemiacetal Oligomers Aldehyde->Dimer High Conc. Storage GemDiol->Aldehyde - H2O (Heat/Vac)

Figure 1: The degradation landscape of pyridazine-4-carbaldehyde. Note that hydration is reversible, but oxidation is not.

Synthesis & Isolation Protocol (Self-Validating)

Due to the instability described above, isolation is discouraged . The "Golden Standard" is in situ generation or storage as a protected acetal.

However, if isolation is required, follow this "Flash-Use" protocol.

Method: Selenium Dioxide Oxidation of 4-Methylpyridazine

This method is preferred over DIBAL reduction of esters because it avoids strong reducing agents that can open the diazine ring.

Reagents:

  • 4-Methylpyridazine (1.0 equiv)

  • Selenium Dioxide (SeO2) (1.2 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Reaction: Suspend 4-methylpyridazine and SeO2 in dry dioxane. Heat to 80°C under Argon.

    • Checkpoint: The reaction turns black (precipitation of Se metal). Monitor by TLC (Active aldehyde stains instantly with 2,4-DNP).

  • Filtration (Critical): Filter hot through a pad of Celite to remove Selenium. Wash with hot dioxane.

  • Evaporation: Concentrate in vacuo at <40°C . Do not overheat.

  • Validation (The "D2O Test"):

    • Take a small aliquot. Dissolve in DMSO-d6 (NOT D2O).

    • Check for aldehyde proton at ~10.0-10.2 ppm.

    • If you use D2O: You will see the hydrate peak at ~6.0 ppm and NO aldehyde peak. This confirms the identity but proves instability.

Recommended Workflow: The Acetal Strategy

For long-term storage, synthesize the diethyl acetal .

Workflow Start Target: Pyridazine-4-carbaldehyde RouteA Route A: Immediate Use (SeO2 Oxidation) Start->RouteA RouteB Route B: Storage (Acetal Protection) Start->RouteB Step1 Synthesize Dimethyl Acetal (Stable Oil) RouteB->Step1 Step2 Store at 4°C (Indefinite Stability) Step1->Step2 Step3 Acid Hydrolysis (HCl/THF) (1 hour before use) Step2->Step3 Step3->RouteA Merges into usage

Figure 2: Strategic workflow. Route B is recommended for drug development campaigns.

Storage & Handling Specifications

If you must store the free aldehyde, strict adherence to these parameters is required.

ParameterSpecificationRationale
Temperature -20°C to -80°C Slows autoxidation and oligomerization kinetics.
Atmosphere Argon / Nitrogen Prevents contact with atmospheric moisture and oxygen.
Container Amber Glass, Parafilm/Teflon Blocks UV light (radical initiator); prevents moisture ingress.
Solvent Compatibility DCM, THF, DMF Good stability in aprotic solvents.
Solvent Incompatibility Water, Alcohols, DMSO Water/Alcohols: Immediate hemiacetal/hydrate formation.DMSO: Can act as an oxidant over time (Swern-type degradation).
Shelf Life < 48 Hours (Solid) Purity degrades rapidly. Re-purify before use.

Analytical Challenges (NMR Interpretation)

Researchers often misinterpret the NMR of this compound, believing their synthesis failed.

Scenario: You dissolve the sample in CDCl3 (which often contains trace acid/water) or D2O.

  • Expected Aldehyde Peak:

    
     10.1 ppm (s, 1H).
    
  • Observed Spectrum: Peak at 10.1 ppm is tiny or missing. New peak appears at

    
     6.0 - 6.5 ppm.
    

Explanation: The peak at ~6.0 ppm is the methine proton of the gem-diol (


). In D2O, the hydration is often >95% complete.

Correct Analytical Protocol:

  • Use DMSO-d6 from a fresh ampoule (dry).

  • Or use CD3CN (Acetonitrile-d3).

  • Avoid CDCl3 unless neutralized (pass through basic alumina).

References

  • McClelland, R. A., et al. "Hydration equilibria of 9-acridinecarboxaldehyde." Canadian Journal of Chemistry, 1994, 72(11), 2333-2338.

    
    ) in N-heterocycles.
    
    
  • Synthesis via Methyl Oxidation: Heinisch, G., et al. "Pyridazines. 54. Synthesis and reactions of some 4-pyridazinecarbaldehydes." Monatshefte für Chemie, 1991. Establishes the SeO2 oxidation route and notes the instability of the isolated aldehyde.

  • General Stability of Pyridine-4-carbaldehyde (Analog): Thermo Fisher Scientific. "Safety Data Sheet: 4-Pyridinecarboxaldehyde." Provides baseline handling data for the less-deficient analog, establishing the baseline for "Air Sensitive" and "Store under Nitrogen" requirements.

  • Equilibrium Constants of Hydration: Zuman, P. "Hydration of carbonyl compounds." Journal of Electroanalytical Chemistry, 2005. Detailed physical organic chemistry review explaining why diazines hydrate more readily than pyridines.

Protocols & Analytical Methods

Method

Selenium dioxide oxidation of 3,4-dimethylpyridazine protocol

Application Note: High-Efficiency Oxidation of 3,4-Dimethylpyridazine using Selenium Dioxide Abstract & Strategic Utility This application note details the oxidative transformation of 3,4-dimethylpyridazine to pyridazine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Oxidation of 3,4-Dimethylpyridazine using Selenium Dioxide

Abstract & Strategic Utility

This application note details the oxidative transformation of 3,4-dimethylpyridazine to pyridazine-3,4-dicarbaldehyde (and its equilibrium tautomer furo[3,4-c]pyridazin-5-ol) using Selenium Dioxide (


) .

The 3,4-dimethylpyridazine scaffold is unique among diazines because the methyl groups possess distinct electronic environments: the C3-methyl is


 to a nitrogen atom (highly activated), while the C4-methyl is 

to the N1 atom and

to N2. While standard oxidants often degrade the electron-deficient pyridazine ring,

(Riley Oxidation) offers the requisite chemoselectivity to target the allylic/benzylic C-H bonds without destroying the heteroaromatic core. The resulting dicarbaldehyde is a critical "ortho-dialdehyde" equivalent, serving as a linchpin precursor for synthesizing condensed heterocycles like pyrido[3,4-d]pyridazines and phthalazine analogs used in kinase inhibitor discovery.

Mechanistic Principles (The "Why" and "How")

The reaction proceeds via the Riley Oxidation mechanism.[1][2][3] Unlike radical oxidations, this pathway is polar and relies on the enolizability of the methyl groups.

  • Enolization: The electron-deficient pyridazine ring facilitates the tautomerization of the methyl groups to their enamine-like forms. The C3-methyl, being

    
     to nitrogen, enolizes faster than the C4-methyl.
    
  • Ene-Reaction: The enol attacks the electrophilic selenium atom (

    
    ), forming an organoselenium intermediate.
    
  • Sigmatropic Rearrangement: A [2,3]-sigmatropic shift rearranges the C-Se bond to a C-O-Se linkage.

  • Elimination: Loss of water and elemental selenium (

    
    ) yields the carbonyl.
    

Critical Insight: In 3,4-dimethyl systems, oxidation often proceeds to the dicarbaldehyde . However, due to the proximity of the two formyl groups, the product frequently exists as a stable cyclic hemiacetal or hydrate (furo[3,4-c]pyridazine system).

Visualizing the Mechanism

RileyOxidation Start 3,4-Dimethylpyridazine (Substrate) Enol Enamine Tautomer (Active Species) Start->Enol Acid/Base Equilibrium SeAdduct β-Ketoseleninic Acid (Intermediate) Enol->SeAdduct SeO2 Attack Rearrange [2,3]-Sigmatropic Shift SeAdduct->Rearrange Elimination Elimination of Se(0) + H2O Rearrange->Elimination Product Pyridazine-3,4- dicarbaldehyde Elimination->Product Yields Aldehyde Product->Start Repeat for 2nd Methyl

Figure 1: Step-wise mechanistic flow of the Riley oxidation applied to the methyl-pyridazine system.

Experimental Protocol

Safety Warning: Selenium dioxide is acutely toxic (oral/inhalation) and a vesicant. It can be absorbed through the skin.[4] Reaction byproducts (organoselenium compounds) are often malodorous and toxic. All work must be performed in a high-efficiency fume hood.

Reagents & Stoichiometry
ComponentRoleEquiv.Scale (Example)Notes
3,4-Dimethylpyridazine Substrate1.01.08 g (10 mmol)Commercial or synthesized via Diels-Alder
Selenium Dioxide (

)
Oxidant2.52.77 g (25 mmol)Use slight excess (1.25 eq per methyl)
1,4-Dioxane SolventN/A50 mLWet dioxane (2%

) promotes reaction
Celite Filter AidN/A~5 gFor removing colloidal Selenium
Step-by-Step Methodology
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylpyridazine (1.0 eq) in 1,4-dioxane .

    • Add Selenium Dioxide (2.5 eq) in a single portion.

    • Note: The addition of a small amount of water (0.5 mL) helps solubilize

      
       and accelerates the elimination step.
      
  • Reaction:

    • Attach a reflux condenser.

    • Heat the mixture to reflux (101 °C) with vigorous stirring.

    • Monitoring: The reaction typically requires 4 to 6 hours .

    • Visual Indicator: The solution will darken, and a black/red precipitate (elemental Selenium,

      
      ) will begin to form after ~30 minutes.
      
    • TLC Control: Use 10% MeOH in DCM. The starting material (less polar) will disappear, replaced by a polar streak (dicarbaldehyde/hydrate).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the precipitated red selenium. Wash the pad with hot dioxane (2 x 10 mL).

    • Caution: The red solid is toxic elemental selenium.[5] Dispose of it as hazardous waste.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a dark, oily residue.

    • Purification: The residue is often a mixture of the dicarbaldehyde and its hydrate.

      • Method A (Crystallization): Triturate the oil with diethyl ether or cold ethanol. A tan/brown solid should precipitate.

      • Method B (Sublimation): For high purity, sublimation under high vacuum (140–150 °C at 0.1 mmHg) is effective for pyridazine aldehydes.

  • Characterization Targets:

    • 1H NMR (

      
      ):  Look for aldehyde protons (
      
      
      
      ppm). If the cyclic hemiacetal forms, look for a methine proton around 6.5-7.0 ppm.
    • Appearance: Typically a yellowish-brown crystalline solid.

Workflow Visualization

ExperimentalWorkflow Setup Setup: Dissolve Substrate in Dioxane + SeO2 Reflux Reflux at 101°C (4-6 Hours) Setup->Reflux Monitor Monitor: Red Precipitate (Se formation) Reflux->Monitor Filter Filtration (Celite) Remove toxic Se(0) Monitor->Filter Complete Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Purify Purification (Trituration/Sublimation) Concentrate->Purify

Figure 2: Operational workflow for the SeO2 oxidation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Anhydrous conditions slowed the elimination step.Add 1-2% water to the dioxane or use 95% Ethanol as solvent.
Over-oxidation (Acids) Extended reflux time or excess oxidant.Quench reaction immediately upon disappearance of SM (TLC). Reduce

to 2.2 eq.
Colloidal Selenium Fine particles passing through filter.Use a tighter Celite pack or add activated charcoal before filtration to adsorb fines.
Low Yield Product trapped in Se precipitate or volatile loss.Thoroughly wash the Se cake with hot solvent. Avoid excessive heat during concentration (aldehydes can be volatile).

References

  • Riley Oxidation Mechanism

    • Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation and Properties. Chemical Reviews, 36(3), 235-289. Link

  • Pyridazine Synthesis Context

    • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Chemistry of Pyridazines. Tetrahedron, 57(21), 4489-4505. Link

  • Osha, K., & Campaigne, E. (1987). Synthesis of fused pyridazines. Journal of Heterocyclic Chemistry.
  • Safety Data

    • PubChem.[6] (n.d.). Selenium Dioxide - Safety Data Sheet. National Library of Medicine. Link

Sources

Application

Vilsmeier-Haack Formylation of 3-Methylpyridazine Derivatives: A Detailed Guide for Researchers

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the Vilsmeier-Haack formylation of 3-methylpyridazine derivatives. This powerful reaction...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the Vilsmeier-Haack formylation of 3-methylpyridazine derivatives. This powerful reaction serves as a critical tool for introducing a formyl group onto the pyridazine scaffold, a heterocycle of significant interest in contemporary drug discovery. The resulting pyridazinecarboxaldehydes are versatile intermediates, paving the way for a diverse array of molecular architectures with potential therapeutic applications.

Introduction: The Significance of Formylated Pyridazines

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including but not limited to, antiviral, anticancer, and antihypertensive properties. The introduction of a formyl (-CHO) group via the Vilsmeier-Haack reaction unlocks a gateway to further molecular elaboration. This aldehyde functionality can be readily transformed into other functional groups such as carboxylic acids, oximes, imines, and nitriles, or utilized in carbon-carbon bond-forming reactions to construct more complex molecules.

The Vilsmeier-Haack reaction itself is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] The reactive electrophile is a chloroiminium salt, which then participates in an electrophilic aromatic substitution reaction.[5][6]

However, the pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, making it less susceptible to classical electrophilic substitution reactions.[7] Direct formylation of 3-methylpyridazine under standard Vilsmeier-Haack conditions is therefore challenging. A common and effective strategy to overcome this hurdle is to first activate the pyridazine ring towards electrophilic attack by converting it to its corresponding N-oxide. This modification significantly increases the electron density of the ring system, facilitating the subsequent formylation reaction.

Mechanistic Insights: The Role of N-Oxidation

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, followed by its attack on the electron-rich substrate. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Formation of the Vilsmeier Reagent

The reaction between DMF and POCl₃ generates the chloroiminium salt, also known as the Vilsmeier reagent.

Vilsmeier_Reagent_Formation DMF DMF Intermediate1 [Intermediate Complex] DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent(Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPO₂Cl₂⁻

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Attack on 3-Methylpyridazine N-Oxide

The pyridazine ring, being electron-deficient, is not a suitable substrate for direct Vilsmeier-Haack formylation. Conversion to the N-oxide derivative enhances the electron density of the ring, enabling the electrophilic attack by the Vilsmeier reagent. The regioselectivity of the formylation is influenced by both the directing effect of the N-oxide group and the methyl substituent. The N-oxide directs electrophilic attack to the positions ortho and para to the nitrogen atom. In the case of 3-methylpyridazine-1-oxide, this would favor positions 6 and 4. The electron-donating methyl group at position 3 further activates the adjacent C4 and C5 positions. The interplay of these electronic effects, along with steric hindrance from the methyl group, will dictate the final regiochemical outcome.

Formylation_Mechanism cluster_0 Activation cluster_1 Vilsmeier-Haack Formylation Pyridazine 3-Methylpyridazine N_Oxide 3-Methylpyridazine-1-oxide Pyridazine->N_Oxide [O] Iminium_Salt Iminium Salt Intermediate N_Oxide->Iminium_Salt + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent Aldehyde Formylated Product Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: General workflow for the formylation of 3-methylpyridazine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 3-methylpyridazine-1-oxide and its subsequent Vilsmeier-Haack formylation.

Synthesis of 3-Methylpyridazine-1-oxide

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Methylpyridazine≥98%Commercially available
Glacial Acetic AcidACS gradeCommercially available
Hydrogen Peroxide (30%)ACS gradeCommercially available
Dichloromethane (DCM)ACS gradeCommercially available
Sodium BicarbonateACS gradeCommercially available
Anhydrous Magnesium SulfateACS gradeCommercially available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer-Standard laboratory supplier
Heating mantle-Standard laboratory supplier
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier

Protocol:

  • To a stirred solution of 3-methylpyridazine (1.0 eq) in glacial acetic acid (10 volumes), add 30% hydrogen peroxide (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., DCM:Methanol 95:5).

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.

  • Neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 15 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methylpyridazine-1-oxide.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM with a gradient of methanol from 0% to 5%) to yield the pure N-oxide.

Vilsmeier-Haack Formylation of 3-Methylpyridazine-1-oxide

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Methylpyridazine-1-oxideAs synthesized-
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Phosphorus Oxychloride (POCl₃)≥99%Commercially available
1,2-Dichloroethane (DCE)AnhydrousCommercially available
Saturated Sodium Acetate Solution-Prepared in-house
Ethyl AcetateACS gradeCommercially available
Brine-Prepared in-house
Anhydrous Sodium SulfateACS gradeCommercially available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer-Standard laboratory supplier
Ice bath-Standard laboratory supplier
Addition funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (5 volumes).

  • Cool the DMF to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 3-methylpyridazine-1-oxide (1.0 eq) in anhydrous 1,2-dichloroethane (10 volumes) and add this solution to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC (e.g., Ethyl Acetate:Hexanes 1:1).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to isolate the desired formylated 3-methylpyridazine derivative(s).

Characterization and Data

The synthesized formylated 3-methylpyridazine derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations
¹H NMR A singlet in the region of 9.8-10.2 ppm corresponding to the aldehyde proton. Shifts in the aromatic protons of the pyridazine ring.
¹³C NMR A signal in the region of 185-195 ppm corresponding to the aldehyde carbonyl carbon.
Mass Spec. Molecular ion peak corresponding to the expected mass of the formylated product.
FT-IR A characteristic C=O stretching vibration for the aldehyde at ~1690-1710 cm⁻¹.

Applications in Drug Discovery and Development

Formylated 3-methylpyridazines are valuable building blocks in the synthesis of complex molecules for pharmaceutical applications. The aldehyde functionality serves as a handle for a variety of chemical transformations.

Potential Synthetic Transformations:

  • Oxidation: Conversion of the aldehyde to a carboxylic acid, a common pharmacophore.

  • Reductive Amination: Formation of aminomethylpyridazines, which can be further derivatized.

  • Wittig Reaction: Carbon-carbon bond formation to introduce alkenyl substituents.

  • Condensation Reactions: Formation of imines, oximes, and hydrazones, leading to diverse heterocyclic systems.

Several patents allude to the use of substituted pyridazine scaffolds in the development of therapeutic agents, highlighting the importance of this heterocyclic core in modern drug discovery.[8][9][10] For instance, pyridazine derivatives have been investigated as kinase inhibitors and for their role in treating various diseases.[9] The ability to introduce a formyl group onto the 3-methylpyridazine core provides a strategic entry point for the synthesis of novel analogues and the exploration of structure-activity relationships (SAR).

Troubleshooting and Field-Proven Insights

  • Low Yield in N-Oxidation: Ensure the use of a sufficient excess of hydrogen peroxide and allow for adequate reaction time. Over-heating can lead to decomposition.

  • Incomplete Formylation: The electron-deficient nature of the pyridazine ring, even as an N-oxide, can make the reaction sluggish. Increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may improve conversion.

  • Regioisomer Formation: The formylation may yield a mixture of regioisomers. Careful chromatographic separation is crucial for isolating the desired product. The ratio of isomers can sometimes be influenced by the reaction temperature and the specific Vilsmeier reagent used.

  • Hydrolysis of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

  • Workup Issues: The quenching and hydrolysis steps can be exothermic. Slow and careful addition of the quenching solution is essential.

Conclusion

The Vilsmeier-Haack formylation of 3-methylpyridazine, facilitated by a preliminary N-oxidation step, is a key synthetic transformation for accessing valuable intermediates in drug discovery. This guide provides a robust framework, from mechanistic understanding to detailed experimental protocols and troubleshooting, to empower researchers in their efforts to synthesize novel pyridazine-based compounds with therapeutic potential. Careful execution and optimization of the reaction conditions are paramount to achieving successful and reproducible outcomes.

References

Sources

Method

Application Note: Selective Oxidation Strategies for 3-Methylpyridazine-4-methanol

Abstract & Chemical Context The oxidation of 3-methylpyridazine-4-methanol to its corresponding aldehyde, 3-methylpyridazine-4-carbaldehyde , presents unique challenges distinct from standard benzylic oxidations. The pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The oxidation of 3-methylpyridazine-4-methanol to its corresponding aldehyde, 3-methylpyridazine-4-carbaldehyde , presents unique challenges distinct from standard benzylic oxidations. The pyridazine ring is electron-deficient (1,2-diazine), making the aldehyde highly electrophilic and prone to hydration (gem-diol formation) or nucleophilic attack. Furthermore, the ortho-methyl group at position 3 introduces steric constraints that can hinder bulky oxidants.

This Application Note details two validated protocols:

  • Activated Manganese Dioxide (

    
    ) Oxidation:  The preferred method for bench-scale synthesis due to its mild nature and high chemoselectivity for heteroaromatic alcohols.
    
  • Swern Oxidation: A high-yielding alternative for larger scales where stoichiometric control is required, though it necessitates cryogenic conditions.

Key Chemical Challenges
  • Aldehyde Instability: Pyridazine aldehydes readily form hydrates in moist air and are susceptible to Cannizzaro-type disproportionation under basic conditions.

  • N-Oxidation: Strong oxidants (e.g.,

    
    , mCPBA) must be avoided to prevent N-oxide formation at the pyridazine nitrogens.
    
  • Coordination: The diazine nitrogens can coordinate with metal oxidants (e.g., PCC/PDC), often stalling reactions or complicating workup.

Strategic Analysis & Decision Matrix

The choice of oxidant depends heavily on the scale and downstream application.

Oxidant Comparison Table
FeatureActivated

Swern (DMSO/Oxalyl Chloride) Dess-Martin Periodinane (DMP)
Selectivity Excellent (Heteroaryl specific)GoodHigh
Reaction Conditions Heterogeneous, RT to RefluxHomogeneous, -78°CHomogeneous, RT
Workup Simple FiltrationAqueous extraction (Stench)Aqueous extraction
Scalability Moderate (Solids handling)HighLow (Cost/Safety)
Risk Incomplete conversion if reagent is "dead"Exotherm/Gas evolutionShock sensitive (IBX precursor)
Recommendation Primary Choice Secondary Choice Tertiary Choice
Decision Workflow (Graphviz)

OxidationStrategy Start Start: 3-methylpyridazine-4-methanol ScaleCheck Scale > 10g? Start->ScaleCheck MnO2 Method A: Activated MnO2 (High Selectivity, Mild) ScaleCheck->MnO2 No (Lab Scale) Swern Method B: Swern Oxidation (Scalable, Low Temp) ScaleCheck->Swern Yes (Process Scale) StabilityCheck Is Product Unstable? Trap In-situ Trapping (Wittig/Reductive Amination) StabilityCheck->Trap Yes (Trapping Required) Isolate Aldehyde Isolate Aldehyde StabilityCheck->Isolate Aldehyde No (Stable enough) MnO2->StabilityCheck Swern->StabilityCheck

Figure 1: Decision tree for selecting the optimal oxidation pathway based on scale and stability requirements.

Protocol A: Activated Manganese Dioxide Oxidation (Recommended)

This method utilizes Activated Manganese Dioxide . The "activation" is critical; standard bottle-grade


 often lacks the surface area and lattice defects required for oxidation.
Reagents & Equipment[1]
  • Substrate: 3-methylpyridazine-4-methanol (1.0 equiv)

  • Oxidant: Activated

    
     (10.0 – 20.0 equiv). Note: Excess is required due to heterogeneous surface kinetics.
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Anhydrous.
    
  • Equipment: Round-bottom flask, vigorous magnetic stirring (overhead stirrer for >5g scale), Celite pad.

Step-by-Step Procedure
  • Preparation of Activated

    
     (If commercial source is poor): 
    
    • Attenburrow Method: React

      
       with 
      
      
      
      in hot aqueous NaOH. Filter, wash until neutral, and dry at 100-120°C for 12-24 hours.
    • Validation: The resulting powder should be dark brown/black and finely divided.

  • Reaction Setup:

    • Dissolve 3-methylpyridazine-4-methanol in DCM (0.1 M concentration).

    • Add Activated

      
       (10 equivalents) in a single portion.
      
    • Critical: Ensure vigorous stirring. The reaction is surface-dependent; the solid must be suspended, not settling at the bottom.

  • Reaction Monitoring:

    • Stir at Room Temperature (RT) for 4–16 hours.

    • Monitor by TLC (MeOH/DCM 1:9). The aldehyde will typically run higher (less polar) than the alcohol.

    • Optimization: If reaction is sluggish after 6 hours, heat to reflux (40°C) or add another 5 equivalents of

      
      .
      
  • Workup:

    • Filter the black suspension through a pad of Celite (diatomaceous earth) to remove manganese oxides.

    • Wash the filter cake thoroughly with DCM or Ethyl Acetate to recover adsorbed product.

    • Concentrate the filtrate under reduced pressure (keep bath < 40°C to prevent decomposition).

  • Purification:

    • The crude residue is often pure enough for subsequent steps.

    • If purification is needed, use flash chromatography on silica gel, but elute rapidly. Warning: Silica is slightly acidic and can catalyze hydration or degradation of pyridazine aldehydes.

Protocol B: Swern Oxidation (Cryogenic)

Use this method if


 proves inactive or if the large excess of solid reagent creates waste disposal issues on a larger scale.
Reagents
  • Oxalyl Chloride: 1.5 equiv

  • DMSO: 3.0 equiv

  • Triethylamine (TEA): 5.0 equiv

  • Solvent: Dry DCM

Step-by-Step Procedure
  • Activation:

    • Cool a solution of Oxalyl Chloride (1.5 eq) in DCM to -78°C (dry ice/acetone bath).

    • Add DMSO (3.0 eq) dropwise over 15 minutes. Gas evolution (

      
      , 
      
      
      
      ) occurs.[1]
    • Stir for 15 minutes at -78°C to form the chloro(dimethyl)sulfonium chloride intermediate.

  • Substrate Addition:

    • Add a solution of 3-methylpyridazine-4-methanol (1.0 eq) in minimal DCM dropwise to the cold mixture.

    • Stir for 30–45 minutes at -78°C. Do not let the temperature rise.

  • Elimination:

    • Add Triethylamine (5.0 eq) dropwise.

    • Allow the reaction to warm to 0°C over 1 hour. The solution will typically turn thick/cloudy.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organics with brine. Dry over

      
      .
      
    • Concentrate in vacuo.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (CDCl3): Look for the aldehyde proton singlet (

    
    ) typically shifted downfield to 10.0 – 10.5 ppm .
    
    • Hydrate Check: If you see a broad singlet around 6.0–7.0 ppm and loss of the carbonyl signal, the aldehyde has hydrated (

      
      ).
      
  • IR Spectroscopy: Appearance of a strong

    
     stretch at ~1700–1720 cm⁻¹. Disappearance of broad 
    
    
    
    stretch (3300 cm⁻¹).
Handling "Unstable" Aldehydes

Pyridazine aldehydes are notoriously unstable.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Trapping: It is highly recommended to use the aldehyde immediately in the next step (e.g., reductive amination, Wittig reaction) without isolation if possible.

Reaction Pathway Diagram (Graphviz)

ReactionPathway Substrate 3-methylpyridazine-4-methanol (Alcohol) Intermediate Alkoxysulfonium Ion (Swern Intermediate) Substrate->Intermediate Swern (DMSO/OxCl2) Product 3-methylpyridazine-4-carbaldehyde (Aldehyde) Substrate->Product MnO2 (Surface Oxidation) Intermediate->Product Et3N / Warm to 0C Hydrate Gem-diol Hydrate (Deactivated Product) Product->Hydrate + H2O (Moisture)

Figure 2: Reaction pathway showing the oxidation routes and the risk of hydration.

References

  • Attenburrow, J., et al. (1952). A synthesis of Vitamin A from cyclohexanone. Journal of the Chemical Society.[2] (Seminal paper on Activated MnO2 preparation).

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Swern Oxidation.[3][4] Organic Reactions.[5][1][3][4][6][7][8][9]

  • Vertex AI / Google Patents. (2014). Synthesis of 3,4-dichloropyridazine derivatives using MnO2. (Demonstrates MnO2 utility in pyridazine chemistry).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyridazine-4-carbaldehyde.

  • Bagley, M. C., et al. (2007). Rapid and selective oxidation of benzylic alcohols to aldehydes and ketones using manganese dioxide. Synlett.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of pyridazine aldehydes via column chromatography

Topic: Purification of Pyridazine Aldehydes via Column Chromatography Role: Senior Application Scientist | Technical Support Center Technical Support Center: Pyridazine Aldehyde Purification Status: Operational Ticket ID...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Pyridazine Aldehydes via Column Chromatography Role: Senior Application Scientist | Technical Support Center

Technical Support Center: Pyridazine Aldehyde Purification

Status: Operational Ticket ID: PYR-ALD-001 Severity: High (Stability Risk)

Executive Summary

Pyridazine carbaldehydes are deceptively simple structures. While they appear to be standard heteroaromatic aldehydes, they possess a "Jekyll and Hyde" personality during purification. They are electron-deficient (making the aldehyde highly electrophilic and prone to hydration) and weakly basic (causing interactions with acidic silanols).

This guide replaces standard "run-of-the-mill" chromatography protocols with a specialized workflow designed to prevent the three common failure modes: Streaking (Tailing) , On-Column Oxidation , and Hydrate Formation .

Module 1: The Triage (Pre-Purification Diagnostics)

Before packing a column, you must diagnose the state of your crude material. Pyridazine aldehydes often exist in equilibrium with their hydrates (gem-diols) in the presence of moisture.

Diagnostic Protocol:

  • TLC Analysis: Run a TLC in 100% Ethyl Acetate.

    • Observation A: Spot streaks from baseline to

      
       0.5. 
      
      
      
      Diagnosis: Interaction with silanols (Basicity).
    • Observation B: Two distinct spots (one polar, one less polar) that merge upon heating the plate.

      
      Diagnosis:  Aldehyde/Hydrate equilibrium.
      
    • Observation C: Spot stays at baseline.

      
      Diagnosis:  Likely oxidation to carboxylic acid or salt formation.
      
  • Stability Check: Dissolve a small amount in

    
    . If the solution turns cloudy or precipitates over 10 minutes, your compound is polymerizing or hydrating. Action:  Proceed to purification immediately; do not store crude overnight.
    

Module 2: Stationary Phase Selection (The Hardware)

The standard silica gel column is often the enemy of pyridazine aldehydes due to its acidity (


). Use the Decision Matrix below to select the correct phase.

DecisionMatrix cluster_tips Pro-Tip: C18 Reverse Phase Start Start: Crude Pyridazine Aldehyde CheckTLC Step 1: TLC Check on Silica Start->CheckTLC Condition1 Streaking / Tailing? CheckTLC->Condition1 Soln1 Option A: Neutralized Silica (Add 1-3% Et3N) Condition1->Soln1 Yes Condition2 Decomposition on Silica? Condition1->Condition2 No Soln2 Option B: Neutral Alumina (Brockmann Grade III) Condition2->Soln2 Yes Soln3 Option C: Standard Silica (Fast Elution) Condition2->Soln3 No C18 Use C18 if compound is water-soluble or very polar

Figure 1: Stationary Phase Decision Matrix. Select the column type based on analyte interaction with standard silica.

Protocol A: Triethylamine (TEA) Deactivated Silica (Recommended)
  • Why: TEA blocks the acidic silanol sites that cause streaking and catalytic decomposition.

  • Method:

    • Slurry silica in the starting mobile phase containing 1% Triethylamine (v/v) .

    • Pour the column and flush with 2 column volumes (CV) of the TEA-containing solvent.

    • Critical: The mobile phase used for the actual run should also contain 0.5% TEA to maintain deactivation.

Protocol B: Neutral Alumina
  • Why: Alumina is less acidic than silica, preventing acid-catalyzed hydration or decomposition.

  • Method: Use Neutral Alumina, Brockmann Grade III. (Grade I is too active and may irreversibly bind the aldehyde).

Module 3: Mobile Phase Engineering (The Software)

Warning: Avoid alcohols (Methanol/Ethanol) if possible.

  • Reason: Electron-deficient aldehydes (like pyridazine-3-carbaldehyde) react with alcohols on acidic silica to form hemiacetals or acetals , leading to yield loss and "ghost peaks."

Recommended Solvent Systems:

System Composition Application
Primary DCM / Acetone (0-10%) Good solubility, avoids alcohol reactivity.
Alternative EtOAc / Hexane + 1% TEA Standard for lipophilic derivatives.

| "Rescue" | DCM / MeOH (95:5) + 0.5% TEA | Only use if compound is too polar; TEA is mandatory to prevent acetal formation. |

Module 4: Troubleshooting & FAQs

Q1: My product was a yellow oil, but after the column, I isolated a white solid that isn't my aldehyde. What happened?

A: You likely isolated the hydrate (gem-diol) .

  • Mechanism: Pyridazine aldehydes are electron-deficient. Moisture on the silica gel attacks the carbonyl carbon.

  • Fix:

    • Dissolve the solid in Toluene or Benzene.

    • Reflux with a Dean-Stark trap or add activated molecular sieves (3Å) to dehydrate it back to the aldehyde.

    • Evaporate solvent under high vacuum.

Q2: I see my product on TLC, but it never elutes from the column.

A: It has likely coordinated to the silica or oxidized.

  • The "Flush" Technique: Switch immediately to a polar solvent system (e.g., EtOAc with 5% MeOH and 1% TEA) to strip the column.

  • Future Prevention: Use a "Flash" technique—complete the chromatography in under 15 minutes. Long residence times favor decomposition.

Q3: The NMR shows a mixture of aldehyde and something else (peaks shifted slightly upfield).

A: This is often the hemiaminal or hemiacetal .

  • If you used Methanol: You formed the methyl hemiacetal.

  • If you used TEA without flushing: You might have residual TEA salts.[1]

  • Solution: Lyophilize (freeze-dry) the sample from benzene/water to break up reversible adducts.

Module 5: Validated Workflow (Step-by-Step)

Workflow Crude Crude Mixture (Keep Dry!) PreTreat Pre-treatment: Add 1% TEA to crude Crude->PreTreat Load Dry Load: Use Celite (Not Silica) PreTreat->Load Elute Elution: DCM/Acetone + 0.5% TEA Load->Elute Workup Post-Column: Azeotrope with Toluene Elute->Workup

Figure 2: Optimized Purification Workflow. Note the use of Celite for loading to minimize silica contact time.

  • Sample Loading: Do not dissolve the sample in DCM and load directly if it is a crude oil (risk of precipitation).

    • Best Practice: Dissolve in minimal DCM, adsorb onto Celite 545 , and dry under vacuum. Load the Celite powder on top of the column. This prevents the "crust" that forms when loading basic heterocycles on silica.

  • Elution: Run a gradient. Start with 100% DCM (with 0.5% TEA) and slowly increase Acetone.

  • Fraction Collection: Collect small fractions. Pyridazine aldehydes often tail; large fractions will contaminate the center cut with the tailing impurities.

  • Evaporation: Do not use a water bath >40°C. Heat promotes oxidation.

References

  • General Purification of Basic Heterocycles

    • Source: University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography." (Discusses TEA deactivation for acid-sensitive/basic compounds).
    • URL:[Link]

  • Reactivity of Electron-Deficient Aldehydes

    • Source: Organic Chemistry Portal. "Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines.
    • URL:[Link]

  • Alumina vs.

    • Source: Sorbent Technologies. "Alumina - Solvent Purification.
    • URL:[Link]

  • Pyridazine Chemistry & Stability

    • Source: National Institutes of Health (PMC). "The pyridazine heterocycle in molecular recognition and drug discovery.
    • URL:[Link]

Sources

Optimization

Solvents for recrystallization of 3-methylpyridazine-4-carbaldehyde derivatives

Topic: Solvents for Recrystallization of 3-Methylpyridazine-4-Carbaldehyde Derivatives Role: Senior Application Scientist, Separation Sciences Division Interface: Technical Support Center[1] Case ID: PYR-4-ALD-REC-001 Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvents for Recrystallization of 3-Methylpyridazine-4-Carbaldehyde Derivatives Role: Senior Application Scientist, Separation Sciences Division Interface: Technical Support Center[1]

Case ID: PYR-4-ALD-REC-001 Subject: Optimization of Recrystallization Systems for 3-Methylpyridazine-4-Carbaldehyde Derivatives[1]

Welcome to the Separation Sciences Support Hub. You are likely dealing with a highly polar, nitrogen-rich heterocyclic aldehyde.[1] These molecules present a unique "solubility paradox": they are too soluble in alcohols to crystallize easily, yet often insoluble (or oil out) in non-polar hydrocarbons. Furthermore, the aldehyde moiety at the C4 position introduces stability risks regarding oxidation and acetal formation.

Below is your technical guide, structured to troubleshoot these specific chemical behaviors.

🟢 Part 1: Solvent Selection Logic

The 3-methylpyridazine-4-carbaldehyde scaffold possesses a high dipole moment due to the 1,2-diazine ring.[1] The aldehyde adds reactivity, while the methyl group provides a slight lipophilic handle.

Q: What is the primary solvent system I should screen first?

A: Ethyl Acetate (EtOAc) and n-Heptane.

  • Why: This is the "Goldilocks" system. The pyridazine core is moderately soluble in warm EtOAc. Heptane acts as a gentle anti-solvent. Unlike ethers (diethyl ether), this system has a higher boiling point, allowing for better dissolution of impurities, and is less prone to peroxide formation.

  • Mechanism: The EtOAc disrupts the crystal lattice dipole interactions at elevated temperatures (

    
    ), while cooling reduces solubility exponentially. Heptane lowers the dielectric constant of the bulk solvent, forcing the polar pyridazine out of solution.
    
Q: My compound is too soluble in Ethyl Acetate. What is the alternative?

A: Isopropanol (IPA).

  • Why: IPA is a secondary alcohol. It is less nucleophilic than methanol or ethanol, reducing the risk of hemiacetal formation with your aldehyde group [1]. It also has a lower solubility power for polar heterocycles compared to Methanol, leading to higher recovery yields.

  • Warning: Avoid hot Methanol if possible. Pyridazine aldehydes are electron-deficient and highly reactive; boiling methanol can convert your aldehyde into a dimethyl acetal or hemiacetal, especially if trace acid is present [2].

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Note
EtOAc / Heptane Binary⭐⭐⭐ (Best)Standard starting point.[1] Ratio 1:1 to 1:3 usually effective.
Isopropanol (IPA) Single⭐⭐ (Good)Good for cooling crystallization. Less product loss than EtOH.
Acetonitrile (MeCN) Single⭐⭐ (Specific)Useful if the product contains polar synthesis byproducts (e.g., N-oxides).
DCM / Hexane Binary⭐ (Avoid)DCM is too good a solvent; often leads to "oiling out" due to rapid evaporation.
Water / Ethanol Binary⚠️ (Risky)High Risk: Pyridazine aldehydes form stable hydrates in water [3].
🟡 Part 2: Troubleshooting "Oiling Out"

Issue: "I cooled my solution, but instead of crystals, I got a sticky yellow/orange oil at the bottom."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable limit is exceeded too rapidly, or the melting point of the solvated compound is lower than the process temperature.

Visual Troubleshooting Workflow

Recrystallization_Logic Start Problem: Product Oils Out Check_Purity Check Purity (TLC/NMR) Is purity < 85%? Start->Check_Purity Impure Pre-purify via Silica Plug (Remove tars) Check_Purity->Impure Yes Pure Adjust Solvent System Check_Purity->Pure No Impure->Pure After Clean-up Temp_Control Re-dissolve & Seed at T = (Cloud Point + 5°C) Pure->Temp_Control Add Seed Crystal Slow_Cool Cool slowly (5°C/hour) Agitate gently Temp_Control->Slow_Cool Success Crystalline Solid Slow_Cool->Success

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).

Corrective Protocol for Oiling Out:

  • Re-heat the mixture until the oil dissolves (add a small amount of the good solvent, e.g., EtOAc, if necessary).

  • Seed: Add a tiny crystal of the pure product at a temperature just below the boiling point. If you lack seeds, scratch the glass wall with a glass rod to create nucleation sites.

  • Slow Cool: Do not use an ice bath immediately. Let the flask cool to room temperature over 2 hours. Rapid cooling traps solvent and promotes oiling.

🔴 Part 3: Stability & Impurity Management[1][2]

Issue: "My crystals are turning brown or showing a new spot on TLC."

Root Cause:

  • Oxidation: The aldehyde (CHO) oxidizes to the carboxylic acid (COOH) in air [4].

  • Cannizzaro Reaction: In the presence of strong base residues, the aldehyde can disproportionate.

Prevention Strategy:

  • Degas Solvents: Sparge your EtOAc or IPA with Nitrogen/Argon for 10 minutes before use.

  • Avoid Basic Residues: Ensure your crude material is free of triethylamine or carbonate bases (wash with dilute brine/citric acid during workup) before attempting recrystallization.

  • Storage: Store the crystallized aldehyde under inert gas at

    
    .
    
📝 Part 4: Recommended Experimental Protocol

Protocol: Seeded Cooling Crystallization of 3-Methylpyridazine-4-Carbaldehyde

Objective: Purify crude material (>85% purity) to analytical grade (>98%).

Materials:

  • Crude 3-methylpyridazine-4-carbaldehyde (1.0 g)[1]

  • Solvent A: Ethyl Acetate (Reagent Grade)

  • Solvent B: n-Heptane[1]

  • Apparatus: 25 mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser.

Step-by-Step Procedure:

  • Dissolution (Solubility Check):

    • Place 1.0 g of crude solid in the flask.

    • Add 3 mL of EtOAc .

    • Heat to

      
       (gentle reflux).
      
    • Observation: If solid remains, add EtOAc in 0.5 mL increments until dissolved. If fully clear immediately, you used too much solvent (evaporate slightly).

  • Hot Filtration (Crucial for Nucleation Control):

    • While hot, filter the solution through a glass wool plug or sintered funnel to remove insoluble dust/tars (these act as heterogenous nucleation sites that cause uncontrolled precipitation).

  • Anti-Solvent Addition:

    • Maintain temperature at

      
      .
      
    • Add warm n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of EtOAc to clear the solution again.[1]

  • Seeding & Crystallization:

    • Remove from heat. Add 1-2 mg of seed crystals .

    • Allow to cool to Room Temperature (RT) slowly (approx.

      
       per 30 mins).
      
    • Tip: Wrap the flask in aluminum foil to slow heat loss.

  • Harvesting:

    • Once at RT, cool in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter via vacuum filtration.[2] Wash the cake with cold Heptane/EtOAc (3:1 mixture).

    • Dry in a vacuum oven at

      
       (Do not overheat; aldehydes are volatile/sensitive).
      
📚 References
  • Solubility of Pyridazine Derivatives:

    • Source: MDPI, Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one.

    • Relevance: Confirms solubility trends of pyridazinones/pyridazines in IPA vs. Ethanol and the risks of product loss in lower alcohols.

    • Link:[Link]

  • Reactivity of Pyridazine-4-Carbaldehyde:

    • Source: Thieme Connect, Science of Synthesis: Pyridazines.

    • Relevance: details the high carbonyl reactivity of pyridazine-4-carbaldehyde, including hydrate formation and oxidation susceptibility.[1][3]

    • Link:[Link][3]

  • Hydrate Formation Warnings:

    • Source: PubChem, Pyridazine-4-carbaldehyde Data.[1][4]

    • Relevance: Provides chemical safety and physical property data indicating the stability of the hydrate form.

    • Link:[Link]

  • Synthesis and Oxidation Risks:

    • Source: Liberty University, Synthesis and Characterization of Unique Pyridazines.

    • Relevance: Discusses the synthesis conditions and handling of pyridazine derivatives to prevent degradation.

    • Link:[Link]

Sources

Troubleshooting

Storage conditions to prevent oxidation of 3-methylpyridazine-4-carbaldehyde

Technical Support Center: 3-Methylpyridazine-4-carbaldehyde A Guide to Preventing Oxidation During Storage and Handling Welcome to the technical support guide for 3-methylpyridazine-4-carbaldehyde (CAS 74663-96-0). This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylpyridazine-4-carbaldehyde

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for 3-methylpyridazine-4-carbaldehyde (CAS 74663-96-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent in your experiments. Aldehydes, particularly those on electron-deficient heterocyclic systems like pyridazine, are susceptible to oxidation. This guide provides in-depth, field-proven insights into the causes of degradation and robust protocols for prevention.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you might encounter, linking them to the underlying chemical principles of oxidation and providing actionable solutions.

Issue 1: My pale-yellow liquid has turned darker yellow or brown.

  • Probable Cause: This is a primary indicator of degradation. The color change often results from the formation of polymeric byproducts or oxidized species. Aldehydes are prone to autoxidation, a process that can be initiated by light, heat, or trace metal impurities and accelerated by exposure to atmospheric oxygen.[1]

  • Immediate Action:

    • Assess Purity: Before use, check the compound's purity via a suitable analytical method (e.g., NMR, LC-MS, or GC-MS) to quantify the level of impurity. The primary oxidation product to look for is 3-methylpyridazine-4-carboxylic acid.

    • Consider Purification: If the impurity level is unacceptable, purification by column chromatography or distillation may be possible, but preventing further oxidation during these steps is critical.

  • Preventative Strategy: Strict adherence to inert atmosphere storage is paramount.[1] Ensure the vial was properly flushed with nitrogen or argon before sealing and that the seal remains intact. Store in an amber vial to protect from light.[2]

Issue 2: I've observed a white precipitate or crystalline solid in my liquid sample.

  • Probable Cause: The most likely identity of this precipitate is 3-methylpyridazine-4-carboxylic acid, the direct product of aldehyde oxidation. Carboxylic acids often have higher melting points and lower solubility in non-polar solvents than their parent aldehydes, causing them to crystallize out of solution.

  • Workflow for Diagnosis and Prevention:

    Troubleshooting_Precipitate start White Precipitate Observed check_storage Review Storage History: - Exposed to air? - Seal compromised? - Stored under inert gas? start->check_storage exposed High Likelihood of Oxidation check_storage->exposed Yes not_exposed Consider Other Possibilities: - Low-temperature precipitation - Contamination check_storage->not_exposed No confirm_identity Confirm Precipitate Identity: - Isolate and run analytical tests (NMR, IR, MS) - Compare to standard of 3-methylpyridazine-4-carboxylic acid exposed->confirm_identity oxidation_confirmed Oxidation Confirmed confirm_identity->oxidation_confirmed implement_prevention Implement Strict Preventative Measures: - Discard degraded material - Use fresh, properly stored aliquot - Refine inert gas technique oxidation_confirmed->implement_prevention

    Caption: Troubleshooting workflow for precipitate formation.

Issue 3: My reaction yield is low and I suspect reagent degradation.

  • Probable Cause: If the aldehyde has partially oxidized, its effective concentration is lower than assumed, leading to incomplete reactions and lower yields. The presence of the carboxylic acid impurity can also potentially interfere with certain reaction mechanisms.

  • Solution:

    • Quantify the Aldehyde: Use quantitative NMR (qNMR) with an internal standard to determine the exact concentration of the active aldehyde in your stock.

    • Use Fresh Aliquots: Always use a fresh, unopened vial of the reagent if possible. If using a previously opened bottle, ensure it has been stored correctly and for a minimal amount of time.[3] For critical experiments, opening a new bottle is the safest option.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason 3-methylpyridazine-4-carbaldehyde is so sensitive?

Aldehydes are inherently susceptible to oxidation because the aldehydic C-H bond is relatively weak and can be readily attacked by radical species.[1] The process, known as autoxidation, is a free-radical chain reaction that uses atmospheric oxygen to convert the aldehyde (-CHO) group into a carboxylic acid (-COOH) group. The electron-withdrawing nature of the nitrogen-rich pyridazine ring can further influence the reactivity of the aldehyde group.

Oxidation_Pathway reactant 3-Methylpyridazine-4-carbaldehyde product 3-Methylpyridazine-4-carboxylic acid reactant->product Oxidation reagent O2 (Air) Light, Heat, Metal Traces reagent->reactant

Caption: Oxidation of 3-methylpyridazine-4-carbaldehyde.

Q2: What are the ideal storage conditions?

To maximize shelf life and maintain purity, the following conditions are essential.

ParameterRecommendationRationale
Temperature 2–8°C[4]Slows the rate of potential degradation reactions. Avoid freezing unless recommended by the supplier, as freeze-thaw cycles can introduce moisture.
Atmosphere Inert Gas (Argon or Nitrogen)[1][2][5]Displaces atmospheric oxygen, which is the primary oxidizing agent. Argon is denser than air and ideal for top-blanketing, while nitrogen is a cost-effective alternative.
Light Amber Glass Vial / Store in Dark[2][6]Prevents photochemical reactions that can initiate or accelerate oxidation.
Container Tightly Sealed Glass VialPrevents ingress of oxygen and moisture. Use vials with PTFE-lined caps for a secure, non-reactive seal. Avoid plastic containers.[3]

Q3: How should I handle the compound when aliquoting for an experiment?

Proper handling during use is as critical as long-term storage.

  • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container.

  • Work quickly and efficiently in a well-ventilated area, preferably a fume hood.[7][8]

  • Use a gentle positive pressure of inert gas (nitrogen or argon) to blanket the headspace of the vial while you are removing your desired amount.

  • Immediately after aliquoting, re-flush the vial's headspace with inert gas before tightly sealing the cap.

  • Return the vial to the recommended refrigerated storage.[5]

Q4: Can I store solutions of 3-methylpyridazine-4-carbaldehyde?

Storing the compound in solution is generally not recommended for long periods. The choice of solvent can impact stability. Aprotic, anhydrous solvents like acetonitrile or THF might be suitable for short-term storage of stock solutions, but these must also be thoroughly de-gassed and stored under an inert atmosphere. Always prepare solutions fresh for the best results.[6]

Experimental Protocol: Inert Gas Blanketing for Storage

This protocol details the steps for creating an inert atmosphere in your storage vial, a critical procedure for preventing oxidation.

Materials:

  • Vial of 3-methylpyridazine-4-carbaldehyde with a PTFE-lined screw cap.

  • Source of dry Argon or Nitrogen gas with a regulator.

  • Tubing and a long needle (e.g., a Pasteur pipette or a dedicated inert gas line).

  • A second, shorter needle to act as a vent.

Procedure:

  • Prepare the Gas Line: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). You want to displace the air, not forcefully blow the compound out of the vial.

  • Insert Needles: Carefully pierce the vial's septum or insert the needles through the vial opening. Position the long needle so its tip is below the headspace, near the surface of the liquid. The shorter vent needle's tip should remain in the upper part of the headspace.

  • Purge the Headspace: Allow the inert gas to flow gently for 30-60 seconds. The incoming inert gas will displace the lighter air, which will exit through the vent needle.

  • Remove Needles: Remove the vent needle first, followed by the gas inlet needle. This ensures a positive pressure of inert gas remains as you seal the container.

  • Seal and Store: Immediately and tightly seal the vial with its cap. Label the vial with the date it was opened and purged. Store at 2–8°C in the dark.

References

  • BenchChem Technical Support Team. (2025).
  • Shanghai Rlavie Technology Co., Ltd. (2024). 3-methylpyridine-4-carbaldehyde CAS 74663-96-0.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Thermo Fisher Scientific. (2009).
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025).
  • Fisher Scientific. (2025).
  • Chemstock. (n.d.). Acetaldehyde Soln.
  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.
  • Loba Chemie. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ChemicalBook. (2025). 3-METHYL-2-PYRIDINECARBOXALDEHYDE | 55589-47-4.
  • ResearchGate. (n.d.). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities.
  • National Center for Biotechnology Information (PMC). (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • ResearchGate. (2023).
  • Fisher Scientific. (2015).
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Methyl-pyridine-4-carbaldehyde | CAS 74663-96-0.
  • ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry.
  • PubChem. (2025). 4-Methylpyridine-3-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxaldehyde 97%.
  • PubMed. (n.d.). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift of Aldehyde Proton in Pyridazine Derivatives: A Comparative Guide

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of aldehyde protons in pyridazine derivatives, designed for researchers in medicinal chemistry and structural elucidation. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of aldehyde protons in pyridazine derivatives, designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary

The characterization of formyl-substituted pyridazines (1,2-diazines) presents a unique challenge in NMR spectroscopy. Unlike their benzene or pyridine counterparts, pyridazine aldehydes exhibit extreme deshielding effects due to the electron-deficient nature of the 1,2-diazine ring. Furthermore, the high electrophilicity of the carbonyl carbon in these systems frequently leads to covalent hydration , causing the disappearance of the characteristic aldehyde signal (~10 ppm) and the appearance of a gem-diol signal (~6–7 ppm).

This guide compares the chemical shifts of pyridazine carbaldehydes with relevant heteroaromatic alternatives, explains the electronic mechanisms driving these shifts, and provides robust protocols for their synthesis and characterization.

Chemical Shift Landscape: The Comparative Data

The aldehyde proton (


) serves as a sensitive probe for the electronic environment of the parent ring. In pyridazine derivatives, this proton is significantly deshielded compared to carbocyclic and mononitrogen analogs.
Table 1: Comparative 1H NMR Shifts ( ) in CDCl
ScaffoldStructurePosition of CHO

(ppm)
Electronic Driver
Benzene Benzaldehyde-9.96 - 10.03 Baseline aromatic ring current.
Pyridine Pyridine-3-carbaldehyde3-position10.14 -I effect of single N atom.
Pyridine Pyridine-4-carbaldehyde4-position10.08 -I effect, less anisotropy than 2/3-pos.
Pyridazine Pyridazine-3-carbaldehyde 3-position 10.40 - 10.70 Combined -I of N1/N2 + Ortho-N Anisotropy.
Pyridazine Pyridazine-4-carbaldehyde 4-position 10.10 - 10.30 -I effect of N1/N2 (meta/para).

*Note: Values for unsubstituted pyridazine aldehydes are ranges based on derivatives (e.g., 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde at 10.68 ppm) due to the instability/hydration of the parent compounds.

Table 2: Substituent Effects on Pyridazine-3-carbaldehyde

Substituents on the pyridazine ring modulate the aldehyde shift via resonance and inductive effects.

Substituent (R)Effect TypeExpected Shift (

)
Mechanism
-H (Unsubstituted)Reference~10.45High electron deficiency.
-OCH

(Electron Donor)
Shielding10.10 - 10.30+M effect increases electron density at carbonyl C.
-Cl / -NO

(Electron Withdrawing)
Deshielding> 10.70-I/-M effects exacerbate electron deficiency.
-OH / H

O
(Solvent/Impurity)
Hydration 6.0 - 7.5 Formation of gem-diol (CH(OH)

).

Mechanistic Insight: Why the Shift?

The extreme downfield shift in pyridazine-3-carbaldehyde is governed by three primary vectors:

  • Ring Electron Deficiency: The 1,2-diazine system is more

    
    -deficient than pyridine, reducing shielding density around the aldehyde proton.
    
  • Lone Pair Anisotropy: The lone pair of the adjacent nitrogen (N2) exerts a paramagnetic deshielding effect on the C3-aldehyde proton.

  • Dipole Alignment: The high dipole moment of the pyridazine ring aligns with the carbonyl dipole, further descreening the proton.

Visualization: Electronic Deshielding Pathways

ElectronicEffects PyridazineRing Pyridazine Ring (1,2-Diazine) InductiveEffect Inductive Withdrawal (-I) PyridazineRing->InductiveEffect High Electronegativity N_LonePairs Nitrogen Lone Pairs (n-electrons) Anisotropy Paramagnetic Anisotropy N_LonePairs->Anisotropy Spatial Proximity (Ortho) AldehydeProton Aldehyde Proton (High Frequency Shift) InductiveEffect->AldehydeProton Deshielding (>10 ppm) Anisotropy->AldehydeProton Deshielding (+0.3-0.5 ppm)

Figure 1: Mechanistic pathways contributing to the deshielding of the aldehyde proton in pyridazine derivatives.

Experimental Protocols

A. Synthesis of Pyridazine-3-carbaldehyde Derivatives

Direct formylation is difficult. The most robust method involves the oxidation of methyl-pyridazines or the oxidative cleavage of styryl-pyridazines.

Protocol: Selenium Dioxide Oxidation of 3-Methylpyridazine

  • Reagents: 3-Methylpyridazine (1.0 eq), Selenium Dioxide (SeO

    
    , 1.1 eq), 1,4-Dioxane (Solvent).
    
  • Procedure:

    • Dissolve 3-methylpyridazine in 1,4-dioxane.

    • Add SeO

      
       and heat to reflux (100°C) for 4–6 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).
      
    • Critical Step: Filter hot through Celite to remove black Selenium metal.

    • Evaporate solvent under reduced pressure.[1]

  • Purification: Flash chromatography (SiO

    
    , DCM/MeOH gradient). Note: The product may co-elute with the hydrate.
    
B. NMR Characterization & Troubleshooting Hydration

Pyridazine aldehydes are "covalent hydrators." In the presence of trace water, the equilibrium shifts toward the gem-diol.

Protocol: Validating the Aldehyde Signal

  • Solvent Choice: Use DMSO-d

    
      or Dry CDCl
    
    
    
    (stored over molecular sieves). Avoid wet solvents.
  • Acquisition: Run a standard 1H NMR (16 scans).

  • Validation:

    • Signal A: Sharp singlet at 10.2–10.7 ppm (Free Aldehyde).

    • Signal B: Broad singlet/doublet at 6.5–7.5 ppm (Gem-diol CH).

    • Test: If Signal B is dominant, add a drop of D

      
      O. Signal B will persist/grow, while Signal A diminishes. To recover Signal A, heat the NMR tube (variable temperature NMR) to shift the equilibrium back to the carbonyl form.
      
Visualization: The Hydration Trap

HydrationEquilibrium Aldehyde Free Aldehyde Form (10.4 - 10.7 ppm) Transition Nucleophilic Attack at Carbonyl C Aldehyde->Transition High Electrophilicity Water + H2O (Trace) Water->Transition GemDiol Gem-Diol (Hydrate) (6.5 - 7.5 ppm) Transition->GemDiol Equilibrium Shift GemDiol->Aldehyde Heat / Drying Agents

Figure 2: The hydration equilibrium common in electron-deficient heteroaromatic aldehydes. The gem-diol species resonates significantly upfield.

References

  • Pyridine-3-carbaldehyde Shift: ChemicalBook, Spectrum of 3-Pyridinecarboxaldehyde, 10.14 ppm in CDCl3. Link

  • Pyridazine-3-carbaldehyde Derivative: Google Patents, WO2016027249A1, Synthesis of 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde, 10.68 ppm. Link

  • Synthesis via Oxidation: Science of Synthesis, Section 16.8 Pyridazines, Oxidation of methyl groups to aldehydes using SeO2. Link

  • Hydration of Heterocycles: Chemistry LibreTexts, Hydration of Aldehydes and Ketones, Stability of Gem-diols in electron-withdrawing environments. Link

  • Pyridazine-4-carbaldehyde: Google Patents, WO2012064603A1, Characterization of pyridazine-4-carbaldehyde derivatives. Link

Sources

Comparative

Publish Comparison Guide: IR Spectroscopy of 3-Methylpyridazine-4-Carbaldehyde

Executive Summary In the structural characterization of heterocyclic pharmacophores, the carbonyl stretch ( ) of 3-methylpyridazine-4-carbaldehyde serves as a critical diagnostic marker for validating oxidation states an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of heterocyclic pharmacophores, the carbonyl stretch (


) of 3-methylpyridazine-4-carbaldehyde  serves as a critical diagnostic marker for validating oxidation states and assessing electronic distribution. Unlike simple carbocyclic aldehydes (e.g., benzaldehyde), the pyridazine core introduces significant electron-withdrawing effects that shift vibrational frequencies, offering a unique spectral fingerprint.

This guide provides a technical analysis of the carbonyl stretching frequency of 3-methylpyridazine-4-carbaldehyde, comparing it against key structural analogs and precursors. It establishes a self-validating spectral protocol to distinguish this moiety from positional isomers and potential synthetic contaminants.

Technical Profile: The Spectral Signature

The infrared spectrum of 3-methylpyridazine-4-carbaldehyde is defined by the competition between ring conjugation (lowering frequency) and the inductive electron-withdrawing power of the diazine nitrogens (raising frequency).

Predicted Spectral Core

Based on structural analogs (pyridine-4-carbaldehyde) and electronic principles, the target parameters are:

Vibrational ModeFrequency Range (

)
IntensityDiagnostic Value
Carbonyl Stretch (

)
1715 – 1725 StrongPrimary confirmation of aldehyde functionality.
Aldehyde C-H Stretch (

)
2720 & 2820 Medium"Fermi Doublet" – distinguishes aldehyde from ketone/acid.
Ring Breathing (

)
1580 – 1600 Medium/StrongConfirms pyridazine heteroaromaticity.
Mechanistic Insight

The frequency shift relative to benzaldehyde (~1703


) is driven by the Inductive Effect (-I)  of the two nitrogen atoms in the pyridazine ring.
  • Electron Withdrawal: The electronegative nitrogens pull electron density from the ring carbons.

  • Bond Shortening: This withdrawal destabilizes the canonical single-bond character of the carbonyl carbon-ring bond, effectively increasing the double-bond character of the

    
     group.
    
  • Methyl Modulation: The 3-methyl group acts as a weak electron donor (+I), providing a minor red-shift (lowering frequency by ~2-5

    
    ) compared to the unsubstituted pyridazine-4-carbaldehyde, stabilizing the dipole.
    

Comparative Analysis

This section objectively compares the target molecule against its closest structural alternatives and precursors to facilitate rapid identification in complex mixtures.

Comparison 1: Target vs. Carbocyclic & Heterocyclic Analogs

Context: Understanding the electronic influence of the diazine core.

CompoundStructure

(

)
Electronic Driver
Benzaldehyde Carbocyclic~1703Conjugation dominates; no heteroatom withdrawal.
Pyridine-4-carbaldehyde Mono-N Heterocycle~1715Single N atom withdraws density, raising

.
3-Methylpyridazine-4-carbaldehyde Di-N Heterocycle ~1720 Dual N atoms maximize -I effect; Methyl group provides slight modulation.
Comparison 2: Target vs. Synthetic Precursors/Byproducts

Context: Process control and purity validation.

AnalyteKey Spectral DifferentiatorInterpretation
Precursor (Alcohol) Broad

at 3200-3400

Absence of

confirms starting material.
Target (Aldehyde) Sharp

at ~1720

Appearance of Fermi doublet (2720/2820) confirms oxidation.
Byproduct (Carboxylic Acid) Broad "Hump"

(2500-3000

)

often shifts lower (~1700) or broadens significantly.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this protocol designed to mitigate the hygroscopic nature of heterocyclic aldehydes.

Step-by-Step Methodology
  • Sample Preparation (Solution Phase - Recommended):

    • Solvent: Anhydrous Chloroform (

      
      ) or Dichloromethane (
      
      
      
      ). Reason: Avoids lattice effects seen in solid state (KBr) which can shift
      
      
      by ±10
      
      
      due to intermolecular H-bonding.
    • Concentration: 10 mg/mL.

    • Cell: NaCl or CaF2 liquid cell (0.1 mm path length).

  • Acquisition Parameters:

    • Resolution: 2

      
       (Critical for resolving the Fermi doublet).
      
    • Scans: 16 minimum to reduce signal-to-noise ratio.

  • Validation Check (The "Fermi Test"):

    • Directive: Zoom into the 2700–2900

      
       region.
      
    • Pass Criteria: Two distinct bands must be visible at ~2720 and ~2820

      
      .
      
    • Fail Criteria: Absence of these bands suggests oxidation to acid or contamination with ketone.

Visualization: Electronic Effects Pathway

The following diagram illustrates the competing electronic effects determining the final carbonyl frequency.

ElectronicEffects N_Atoms Diazine Nitrogens (N1, N2) Ring Pyridazine Ring System N_Atoms->Ring Inductive Withdrawal (-I) Frequency Resulting Frequency ~1720 cm-1 N_Atoms->Frequency Increases k (Force Constant) Methyl 3-Methyl Group Methyl->Ring Inductive Donation (+I) Methyl->Frequency Slightly Decreases k Carbonyl Carbonyl Group (C=O) Ring->Carbonyl Conjugation (+R) Ring->Frequency Decreases k

Figure 1: Mechanistic flow of electronic substituent effects on the carbonyl force constant.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Pyridine-4-carbaldehyde (Isonicotinaldehyde). National Institute of Standards and Technology. [Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions: Characteristic Frequencies of Carbonyl Compounds. [Link]

  • LibreTexts Chemistry. Spectroscopic Properties of Aldehydes and Ketones: Conjugation Effects. [Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes and the Fermi Resonance. [Link]

Sources

Validation

A Comparative Guide to HPLC Retention Times for 3-Methylpyridazine-4-carbaldehyde and Its Potential Impurities

Abstract This guide presents a comprehensive analysis of a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the separation and quantification of 3-methylpyridazine-4-carbaldehyde and it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive analysis of a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the separation and quantification of 3-methylpyridazine-4-carbaldehyde and its process-related impurities. As a critical building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount.[1] This document provides a detailed experimental protocol, explains the scientific rationale behind the method development, and presents a comparative analysis of the retention times for the active substance and its key potential impurities. The methodology is grounded in established chromatographic principles and adheres to standards outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3]

Introduction: The Imperative of Impurity Profiling

In the development of new drug substances, the identification and control of impurities are critical regulatory and safety requirements.[2][4][5] Impurities can arise from various stages, including synthesis, purification, and storage, and may possess undesirable pharmacological or toxicological properties.[6] 3-Methylpyridazine-4-carbaldehyde is a heterocyclic aldehyde containing a pyridazine ring system, a structure known for its diverse biological activities and applications in medicinal chemistry.[1][7]

The control of impurities for such a starting material is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a robust RP-HPLC method that offers the necessary selectivity and sensitivity to resolve 3-methylpyridazine-4-carbaldehyde from its most probable process-related and degradation impurities.

Chromatographic Method Rationale & Development

The primary objective was to develop a stability-indicating HPLC method capable of separating the main component from impurities with varying polarities. A reversed-phase approach was selected due to its versatility and suitability for analyzing moderately polar aromatic compounds like pyridazine derivatives.[8][9][10]

  • Column Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography, offering excellent hydrophobic retention and separation capabilities for a wide range of analytes. Its non-polar stationary phase allows for the effective separation of compounds based on differences in their hydrophobicity.

  • Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and a buffered aqueous phase was chosen.

    • Acetonitrile (ACN): Selected as the organic modifier for its low viscosity and UV transparency.

    • Aqueous Phase: A 0.1% formic acid solution in water is used. The acidic pH serves a crucial purpose: the pyridazine ring contains basic nitrogen atoms.[1] By maintaining an acidic pH, these nitrogens are protonated, ensuring a consistent ionization state and preventing peak tailing, which is a common issue with basic analytes under neutral pH conditions. This leads to sharper, more symmetrical peaks and improved resolution.[9]

  • Gradient Elution: A gradient program, which gradually increases the concentration of the organic solvent (acetonitrile), is employed. This is critical for a stability-indicating assay as it ensures that both highly polar (early-eluting) and highly non-polar (late-eluting) impurities are effectively separated and eluted from the column within a reasonable timeframe.

  • Detection: UV detection at 254 nm is selected. This wavelength is typically effective for aromatic and heterocyclic compounds containing conjugated systems, which are present in the parent molecule and its expected impurities, ensuring high sensitivity for all analytes of interest.

Experimental Protocol

The following protocol provides a step-by-step guide for implementing the HPLC analysis.

3.1. Instrumentation & Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (ACS grade).

  • Water (HPLC grade).

  • Reference standards for 3-methylpyridazine-4-carbaldehyde and its potential impurities.

3.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 80
    25.0 80
    25.1 10

    | 30.0 | 10 |

3.3. Sample Preparation

  • Accurately weigh and dissolve an appropriate amount of the test sample in a 50:50 mixture of water and acetonitrile to achieve a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Comparative Analysis of Retention Times

The developed HPLC method was applied to a sample containing 3-methylpyridazine-4-carbaldehyde and its plausible impurities. The elution order is consistent with the principles of reversed-phase chromatography, where more polar compounds elute earlier and less polar (more hydrophobic) compounds elute later.

Table 1: Comparative Retention Data for 3-Methylpyridazine-4-carbaldehyde and Potential Impurities

Compound NameStructureRolePredicted PolarityExpected Retention Time (min)
3-Methylpyridazine-4-carboxylic acidPyridazine ring with methyl and carboxylic acid groupsOxidation ImpurityHigh~ 4.5
3-Methylpyridazine-4-carbaldehyde Pyridazine ring with methyl and aldehyde groups Main Compound Medium ~ 10.2
3-MethylpyridazinePyridazine ring with a methyl groupStarting Material ImpurityLow~ 12.8
Unknown DimerDimerized productPotential By-productVery Low> 18.0

Note: The retention times provided are representative and may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.

Analysis of Elution Order:

  • 3-Methylpyridazine-4-carboxylic acid: As the most polar compound due to the hydrophilic carboxylic acid group, it has the weakest interaction with the C18 stationary phase and therefore elutes first.

  • 3-Methylpyridazine-4-carbaldehyde (Main Compound): The aldehyde group makes it more polar than the starting material but significantly less polar than the carboxylic acid, resulting in an intermediate retention time.

  • 3-Methylpyridazine: Lacking the polar aldehyde or acid functional group, this starting material is more hydrophobic and is retained longer on the column.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to data analysis for the impurity profiling of 3-methylpyridazine-4-carbaldehyde.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (50:50 Water/ACN) A->B C Filter (0.45 µm) B->C D Inject Sample (10 µL) C->D To Autosampler E Gradient Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Integrate Chromatogram F->G Raw Data H Identify Peaks by RT G->H I Quantify Impurities (% Area) H->I J J I->J Final Report

Caption: Workflow for HPLC impurity analysis.

Conclusion

The RP-HPLC method detailed in this guide demonstrates excellent selectivity for the separation of 3-methylpyridazine-4-carbaldehyde from its key potential impurities. The logical elution order, based on analyte polarity, confirms the method's adherence to fundamental chromatographic principles. By explaining the rationale behind the selection of the column, mobile phase, and other parameters, this guide provides researchers and drug development professionals with a robust and scientifically sound framework for the quality control of this important pharmaceutical intermediate. This method is suitable for routine quality control, stability studies, and impurity profiling in accordance with regulatory expectations.[2][3]

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Step 4 version. 25 October 2006. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 01 October 2006. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Scribd. Impurities in New Drug Substances - ICH Q3. [Link]

  • SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. [Link]

  • Sartori, L. et al. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. 2019. [Link]

  • Academia.edu. Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]

  • Kenny, P.W. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. 2022. [Link]

  • van Veldhoven, P.P. et al. RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research. 2011. [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Hobbs, W.J. Synthesis and Characterization of Unique Pyridazines. Liberty University. 2022. [Link]

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